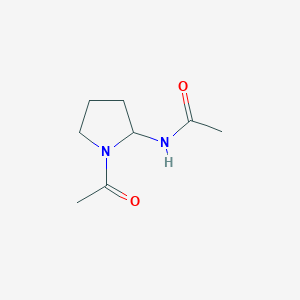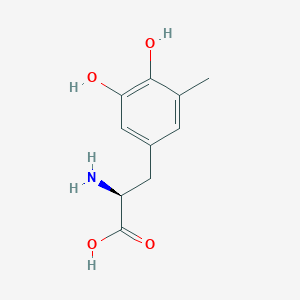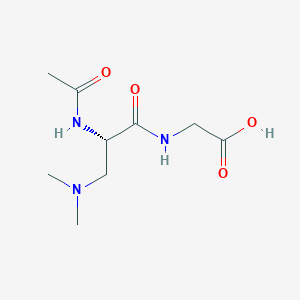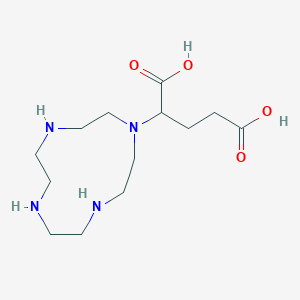![molecular formula C11H19NO5Si B12593008 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione CAS No. 639818-97-6](/img/structure/B12593008.png)
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione is a compound that combines the structural features of a pyrrole ring with a trimethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a trimethoxysilylpropyl reagent. One common method includes the use of copper oxide (CuO) nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often involve mild temperatures and the use of solvents such as water or organic solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like CuO nanoparticles can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of advanced materials, including coatings, adhesives, and nanocomposites.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione involves its ability to form stable bonds with other molecules through its trimethoxysilyl group. This allows it to act as a coupling agent, facilitating the formation of complex structures. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups, leading to the formation of covalent bonds that enhance the stability and functionality of the resulting compounds .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride: Similar in structure but contains an imidazole ring instead of a pyrrole ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a pyrrole ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
639818-97-6 |
|---|---|
Fórmula molecular |
C11H19NO5Si |
Peso molecular |
273.36 g/mol |
Nombre IUPAC |
3-methyl-1-(3-trimethoxysilylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H19NO5Si/c1-9-8-10(13)12(11(9)14)6-5-7-18(15-2,16-3)17-4/h8H,5-7H2,1-4H3 |
Clave InChI |
NPMVAIQZLTVXHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C1=O)CCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12592930.png)
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)



![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)




![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

